AZD5582 is a small-molecule antagonist of inhibitor of apoptosis proteins (IAPs). [, ] IAPs are a family of proteins that regulate programmed cell death (apoptosis). [] By antagonizing IAPs, AZD5582 promotes apoptosis in various cancer cell lines. [, ] Additionally, AZD5582 has shown promise as a latency-reversing agent (LRA) in the context of HIV research. [, , ] LRAs aim to reactivate latent HIV within infected cells, making them susceptible to immune clearance. []
AZD5582 is a compound classified as a dimeric Smac (second mitochondrial-derived activator of caspases) mimetic, specifically designed to inhibit inhibitors of apoptosis proteins. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and viral infections. It functions by promoting apoptosis in cancer cells and reactivating latent viral reservoirs, making it a candidate for HIV and SIV-related research.
AZD5582 was developed as part of a series of compounds aimed at targeting the inhibitor of apoptosis protein family, which includes X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitors of apoptosis proteins (cIAP1 and cIAP2). These proteins play a critical role in regulating cell death and survival, making them significant targets in cancer therapy. The compound's systematic name is 1,3-bis(4-(3-(4-(2-((2-(4-(4-(2-hydroxyethyl)phenyl)-1H-imidazo[4,5-b]pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazol-1-yl)phenyl)-1H-pyrazol-1-yl)propan-2-amine, with the molecular formula C58H78N8O8 .
The synthesis of AZD5582 involves multiple steps, typically beginning with the preparation of key intermediates that contain the essential pyrazole and phenyl moieties. The synthesis process often utilizes coupling reactions facilitated by bases such as N,N-Diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The final product is purified using high-performance liquid chromatography (HPLC), ensuring high purity and yield.
Key steps include:
AZD5582 exhibits a complex molecular structure characterized by multiple aromatic rings and pyrazole units. Its three-dimensional conformation allows for effective binding to target proteins, particularly XIAP. The compound's molecular weight is approximately 950 g/mol, with a melting point that varies based on formulation but typically falls within the range suitable for pharmaceutical applications.
The binding affinity for XIAP has been reported with an EC50 value of 15 nM, indicating its potent activity against this target .
AZD5582 primarily acts through its ability to disrupt protein-protein interactions involving inhibitors of apoptosis proteins. Upon administration, it binds to XIAP and cIAPs, leading to their degradation via ubiquitin-proteasome pathways. This action promotes apoptosis in cancer cells by releasing caspases from inhibition.
In vitro studies have demonstrated that AZD5582 can enhance the efficacy of other chemotherapeutic agents when used in combination, suggesting synergistic effects that could improve treatment outcomes in various cancers .
The mechanism by which AZD5582 induces apoptosis involves several key processes:
AZD5582 possesses several notable physical and chemical properties:
Data on thermal stability shows significant shifts during differential scanning fluorimetry (DSF), indicating robust interactions with target proteins .
AZD5582 has shown promise in various scientific applications:
AZD5582 (chemical name: (2S)-N-[(2S)-1-[[(2S)-1-[[(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[(2S)-2-(methylamino)propanamido]acetyl]amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(2-methylpropanamido)butanamide) is a synthetic small molecule with the molecular formula C₅₈H₇₈N₈O₈ and a molecular weight of 1015.29 g/mol [1] [10]. It functions as a potent Smac mimetic (Second Mitochondrial Activator of Caspases mimetic) designed to antagonize Inhibitor of Apoptosis Proteins (IAPs). The compound features a complex peptide-like structure with multiple chiral centers, including critical L-amino acid configurations that facilitate high-affinity binding to the Baculovirus IAP Repeat (BIR) domains of target IAPs [5] [10].
Biochemically, AZD5582 binds to the BIR3 domains of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) with half-maximal inhibitory concentrations (IC₅₀) of 15 nM, 21 nM, and 15 nM, respectively [2] [5]. This binding disrupts IAP-caspase interactions, thereby promoting caspase activation and apoptosis. The compound exhibits ≥98% plasma protein binding and demonstrates dose-dependent pharmacokinetics in preclinical models, with an elimination half-life (t₁/₂) of approximately 4–6 hours in murine xenograft models [5].
Table 1: Molecular Characteristics of AZD5582
Property | Value |
---|---|
Molecular Formula | C₅₈H₇₈N₈O₈ |
Molecular Weight | 1015.29 g/mol |
cIAP1 Binding (IC₅₀) | 15 nM |
cIAP2 Binding (IC₅₀) | 21 nM |
XIAP Binding (IC₅₀) | 15 nM |
Solubility (pH 4–6) | >7 mg/mL |
Plasma Stability | Stable across species |
IAPs are a family of evolutionarily conserved proteins (including XIAP, cIAP1, cIAP2, and survivin) that regulate apoptosis, inflammation, and cellular signaling. Structurally, they contain BIR domains for caspase inhibition and RING domains conferring E3 ubiquitin ligase activity [3] [7]. Physiologically, IAPs:
In oncology, IAPs are frequently overexpressed in malignancies such as pancreatic ductal adenocarcinoma (PDAC), triple-negative breast cancer (TNBC), and head/neck squamous cell carcinoma (HNSCC). This dysregulation confers chemoresistance and apoptosis evasion by stabilizing anti-apoptotic Bcl-2 family members (e.g., Mcl-1) and amplifying pro-survival NF-κB signaling [3] [7]. In virology, IAPs maintain HIV/SIV latency by suppressing viral reactivation pathways in CD4⁺ T-cells. The non-canonical NF-κB pathway (ncNF-κB), governed by cIAP1/2, is particularly critical for latent reservoir persistence [4] [8].
Table 2: IAP Family Members and Pathogenic Roles
IAP Protein | Primary Functions | Disease Association |
---|---|---|
XIAP | Caspase-3/7/9 inhibition | Chemoresistance in solid tumors |
cIAP1/2 | NF-κB activation; RIPK1 ubiquitination | Tumor survival; HIV latency maintenance |
Survivin | Mitotic regulation; Caspase inhibition | Cancer stem cell persistence |
AZD5582 exhibits multifunctional antagonism across IAPs and non-IAP targets:
Notably, AZD5582 also inhibits SHC SH2 Domain-Binding Protein 1 (SHCBP1), an oncogenic scaffold overexpressed in pancreatic cancer. SHCBP1 stabilizes PI3K/AKT signaling and accelerates TP53 degradation. AZD5582 binds SHCBP1 (Kd ≈ 100 nM), suppressing AKT phosphorylation and restoring TP53-mediated apoptosis in PDAC organoids and xenografts [6]. This dual IAP/SHCBP1 targeting expands AZD5582’s mechanistic scope beyond classical Smac mimetics.
Oncology Applications
AZD5582 emerged from rational drug design efforts to overcome limitations of first-generation IAP antagonists. Preclinical studies demonstrated:
Virology Applications
The discovery that IAP inhibition reverses viral latency redirected AZD5582 toward HIV cure strategies:
Table 3: Therapeutic Applications of AZD5582 in Preclinical Models
Disease Model | Key Findings | Reference |
---|---|---|
Pancreatic Cancer (PDAC) | ↓ Mcl-1; Synergy with TNFα; IC₅₀ = 23–110 nM in sensitive lines | [3] [7] |
Triple-Negative Breast Cancer | Tumor regression at 3 mg/kg; ↑ caspase-3 cleavage | [5] |
SIV/HIV Latency | Systemic viral RNA induction; ↑ NFKB2/RELB; Reservoir reduction with antibodies | [4] [8] |
Pediatric SIV | Weaker reactivation due to ↓ AZD5582 exposure and ncNF-κB response | [8] |
The structural and mechanistic versatility of AZD5582 continues to position it as a paradigm for IAP-targeted therapeutics in both oncology and virology. Ongoing research focuses on biomarker refinement (e.g., p-XIAP/Mcl-1 for oncology, ncNF-κB genes for virology) and rational combinations with immune modulators to enhance clinical translatability [4] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7